molecular formula C4H9N3OS B12125455 1-Propanoyl-3-thiosemicarbazide

1-Propanoyl-3-thiosemicarbazide

Cat. No.: B12125455
M. Wt: 147.20 g/mol
InChI Key: DFBBSKGPEMPKOU-UHFFFAOYSA-N
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Description

1-Propanoyl-3-thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 1-Propanoyl-3-thiosemicarbazide typically involves the reaction of thiosemicarbazide with propanoyl chloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled conditions. The reaction mixture is usually refluxed for a specific period, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

1-Propanoyl-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiosemicarbazide moiety, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

1-Propanoyl-3-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

  • 1-Acetyl-3-thiosemicarbazide
  • 1-Benzoyl-3-thiosemicarbazide
  • 1-Butanoyl-3-thiosemicarbazide

These compounds share similar chemical structures but differ in their acyl groups.

Properties

IUPAC Name

(propanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3OS/c1-2-3(8)6-7-4(5)9/h2H2,1H3,(H,6,8)(H3,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBBSKGPEMPKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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